HIV-1 TAT (48-60)

Cell-penetrating peptide Nuclear delivery Intracellular trafficking

HIV-1 TAT (48-60) is a research-grade cell-penetrating peptide (CPP) designed for non-disruptive intracellular delivery of macromolecules. This peptide exhibits superior nuclear localization compared to other CPPs, making it ideal for delivering nuclear-targeted cargoes such as CRISPR-Cas9 components and transcription factors. It also possesses intrinsic PKCα and PKA kinase inhibitory activity and induces non-lamellar phases in zwitterionic membranes, enabling unique membrane fusion-dependent cargo release. Researchers should select this compound when nuclear accumulation or specific membrane perturbation is critical.

Molecular Formula C70H131N35O16
Molecular Weight 1719.0 g/mol
Cat. No. B15566368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 TAT (48-60)
Molecular FormulaC70H131N35O16
Molecular Weight1719.0 g/mol
Structural Identifiers
InChIInChI=1S/C70H131N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49H,1-37,71-73H2,(H2,74,106)(H2,75,107)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)
InChIKeyRAIPPQLNSCSOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 TAT (48-60) Procurement Guide: Quantitative Differentiation for CPP-Based Delivery and Antiviral Research


HIV-1 TAT (48-60) is a tridecapeptide (sequence: GRKKRRQRRRPPQ) derived from the basic domain of the HIV-1 Tat protein, corresponding to residues 48-60. It functions primarily as a cell-penetrating peptide (CPP) that translocates across plasma membranes in a non-disruptive manner, enabling intracellular delivery of diverse macromolecular cargoes including proteins, nucleic acids, and nanoparticles [1]. The peptide retains full translocation activity of the full-length protein and demonstrates efficient nuclear localization [2]. Beyond its delivery function, TAT (48-60) exhibits intrinsic biological activities including kinase inhibition, antibacterial effects, and VEGF receptor binding that are directly relevant to its selection for specific research applications [3].

Why HIV-1 TAT (48-60) Cannot Be Simply Substituted by Other Arginine-Rich CPPs


Although multiple arginine-rich CPPs such as Rev-(34-50), octaarginine (Arg8), and penetratin share comparable overall translocation efficiency [1], they exhibit marked differences in nuclear localization kinetics, kinase inhibition potency, membrane perturbation mechanisms, and endosomal escape behavior that preclude functional interchangeability. For example, Rev-(34-50) and Arg8 demonstrate comparable bulk cellular uptake to TAT (48-60), yet TAT (48-60) shows superior nuclear accumulation at equivalent doses [2]. Furthermore, TAT (48-60) uniquely induces a non-lamellar phase in zwitterionic DMPC membranes while octaarginine produces a similar effect but octalysine shows markedly reduced membrane perturbation [3]. These divergent physicochemical and biological profiles necessitate compound-specific selection based on the precise experimental requirements rather than class-based substitution.

HIV-1 TAT (48-60): Quantitative Comparative Evidence for Procurement Decisions


Superior Nuclear Localization Efficiency of HIV-1 TAT (48-60) vs. Other Active Peptides

The HIV-1 TAT (48-60) peptide, which comprises only the basic domain of the full-length Tat protein, retains complete translocation activity and demonstrates more efficient nuclear localization compared with other active peptides when tested at the standard dose of 1 mM [1]. This finding distinguishes TAT (48-60) from alternative arginine-rich CPPs such as Rev-(34-50) and octaarginine (Arg8), which exhibit comparable overall cellular uptake efficiency but do not show the same degree of nuclear accumulation [2]. The nuclear-targeting advantage is particularly relevant for applications requiring delivery of cargo to the nucleus, such as transcriptional regulation or gene editing.

Cell-penetrating peptide Nuclear delivery Intracellular trafficking

Differential Kinase Inhibition: Potent PKCα Inhibition (IC50 = 22 nM) and PKA Inhibition (IC50 = 1.2 µM)

HIV-1 TAT (48-60) exhibits potent and selective inhibition of protein kinase C alpha (PKCα) with an IC50 of 22 nM, and protein kinase A (PKA) with an IC50 of 1.2 µM [1]. The mode of inhibition involves substrate competition rather than ATP competition [1]. While other arginine-rich CPPs share membrane translocation properties, this specific kinase inhibition profile is not uniformly reported across all CPPs. For context, neuroprotective studies with TAT-D isoform show glutamic acid injury model IC50 of 13.9 μM and kainic acid model IC50 of 6.2 μM, compared with penetratin (3.4 μM and 2.0 μM) and Arg-9 (0.78 μM and 0.81 μM) [2], demonstrating that TAT (48-60) exhibits distinct potency profiles across different biological assays.

Kinase inhibition Signal transduction Substrate competition

Membrane Perturbation Specificity: TAT (48-60) Induces Non-Lamellar Phase in DMPC but Not DMPG

Solid-state NMR studies reveal that HIV-1 TAT (48-60) induces a pronounced isotropic ³¹P NMR signal in zwitterionic DMPC bilayers but not in anionic DMPG bilayers, indicating the formation of a non-lamellar lipid phase attributed to specific interactions with phosphocholine head groups rather than purely electrostatic interactions [1]. Octaarginine produces a comparable effect, whereas octalysine shows a much lesser effect, and other cationic amphiphilic membrane-active peptides do not exhibit this behavior [1]. Freeze-fracture electron microscopy further demonstrates that TAT (48-60) induces the formation of rodlike, presumably inverted micelles in DMPC, which may represent translocation intermediates [1]. The peptide adopts a highly dynamic, nearly random coil structure in the lipid bilayer and inserts near the glycerol backbone region, stabilized by Arg-phosphate salt bridges and intermolecular hydrogen bonding [2].

Membrane biophysics Solid-state NMR CPP mechanism

Antibacterial Activity: Potent MIC of 2-8 µM with Distinct Mode of Action vs. Dimerized Analogs

HIV-1 TAT (48-60) exhibits potent antibacterial activity with MIC values ranging from 2-8 µM against tested bacterial strains [1]. Importantly, the monomeric TAT (48-60) acts via an intracellular target mechanism, whereas dimerized analogs (di-Tat(W)-C and di-Tat(W)-K) partially shift to a membrane-targeting mechanism, as evidenced by their ability to significantly depolarize the cytoplasmic membrane of S. aureus at MIC and induce dye leakage from bacterial-membrane-mimicking vesicles, unlike the monomeric peptide [1]. Dimerization increases the rate of bactericidal activity against S. aureus while maintaining similar overall antimicrobial potency [1]. This mechanistic distinction is critical for applications where membrane integrity preservation is paramount.

Antimicrobial peptides Membrane targeting Bactericidal activity

Endosomal Escape Enhancement: 44-Fold Increase in Antisense Activity with Ca²⁺ vs. 8.5-Fold for Heptaarginine

In HeLa cell assays, the nuclear antisense effect of TAT (48-60)-conjugated peptide nucleic acid (PNA) is enhanced 44-fold by the addition of 6 mM Ca²⁺, compared to an 8.5-fold enhancement for heptaarginine-conjugated PNA under identical conditions [1]. This differential Ca²⁺ sensitivity indicates that TAT (48-60) may be more effectively released from endosomal compartments than heptaarginine, a critical parameter for intracellular delivery applications where endosomal entrapment limits cargo bioavailability. Both peptides are taken up predominantly via endosomal pathways, but their escape efficiencies diverge significantly in the presence of Ca²⁺ [1].

Antisense delivery Endosomal escape Peptide nucleic acid

Transfection Efficiency Benchmark: TAT (48-60) with PEG Reaches 20% of Lipofectamine Efficiency

When combined with polyethylene glycol (PEG) in a Zn²⁺-benzimidazole complex-based composite system, DNA nanoparticles incorporating TAT (48-60) achieve cell transfection efficiency up to 20% of the commercial carrier Lipofectamine [1]. This represents a significant improvement over DNA nanoparticles without TAT (48-60), which exhibit poor transfection efficiency despite low cytotoxicity. For context, N-terminal stearylation of TAT, FHV, and octaarginine peptides increases transfection efficiency approximately 100-fold, reaching the same order of magnitude as LipofectAMINE [2]. The basal (non-stearylated) TAT (48-60) exhibits transfection ability comparable to Rev-(34-50), FHV coat-(35-49), and oligoarginines of 4-16 residues in COS-7 cells with luciferase-coding plasmid [2].

Gene delivery Transfection Nanoparticle formulation

Optimal Research and Industrial Application Scenarios for HIV-1 TAT (48-60)


Nuclear-Targeted Delivery of Transcription Factors, Gene-Editing Cargos, and Antisense Oligonucleotides

TAT (48-60) is the preferred CPP when nuclear localization is a critical experimental requirement. At 1 mM dose, TAT (48-60) demonstrates more efficient nuclear accumulation compared with other active peptides [1], making it suitable for delivering transcription factors, CRISPR-Cas9 components, and antisense oligonucleotides that require nuclear access. The 44-fold Ca²⁺-enhanced endosomal escape for PNA conjugates further supports its use in antisense applications requiring high intracellular bioavailability [2].

Mechanistic Studies of PKC/PKA Signaling Pathways Where Intrinsic Inhibitory Activity Must Be Controlled

For experiments investigating PKCα or PKA signaling, TAT (48-60) must be carefully controlled due to its intrinsic kinase inhibitory activity (PKCα IC50 = 22 nM; PKA IC50 = 1.2 µM) [1]. Researchers should either use TAT (48-60) intentionally as a kinase inhibitor scaffold or include appropriate scrambled peptide controls to distinguish delivery effects from direct kinase modulation. This is particularly important in neuronal studies where TAT-D shows neuroprotective IC50 values of 13.9 µM (glutamic acid) and 6.2 µM (kainic acid) [2].

Formulation Development for Zwitterionic Lipid-Based Delivery Systems

Given its specific induction of non-lamellar phases in zwitterionic DMPC but not anionic DMPG membranes [1], TAT (48-60) is ideally suited for delivery systems incorporating phosphocholine-rich lipid compositions. The rodlike inverted micelle formation observed by freeze-fracture EM suggests a unique translocation mechanism that may be exploited for membrane fusion-dependent cargo release. This lipid specificity distinguishes TAT (48-60) from octalysine (minimal effect) and should guide lipid formulation choices [1].

Antimicrobial Peptide Engineering and Comparative SAR Studies

The monomeric TAT (48-60) exhibits potent antibacterial activity (MIC = 2-8 µM) via an intracellular target mechanism, whereas dimerization shifts the mode of action toward membrane targeting [1]. This well-characterized structure-activity relationship makes TAT (48-60) an excellent scaffold for antimicrobial peptide engineering studies. Researchers seeking to preserve membrane integrity during delivery applications should utilize the monomeric form, while those developing membrane-active antimicrobials may prefer dimeric derivatives [1].

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